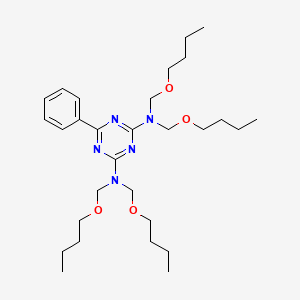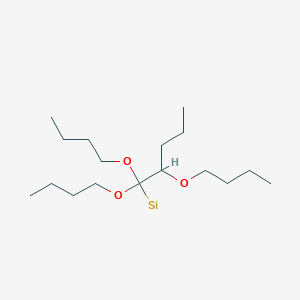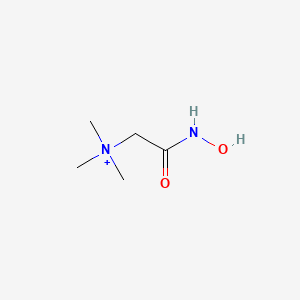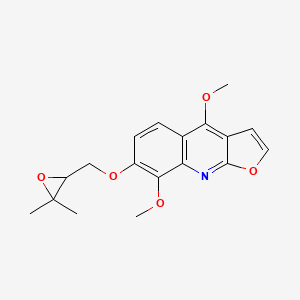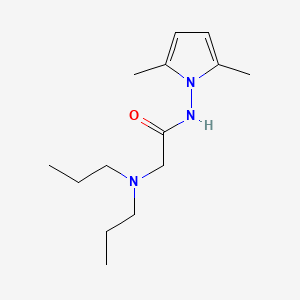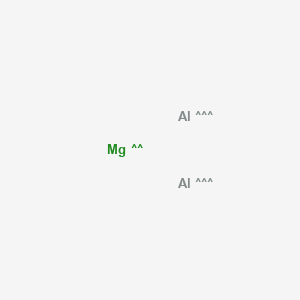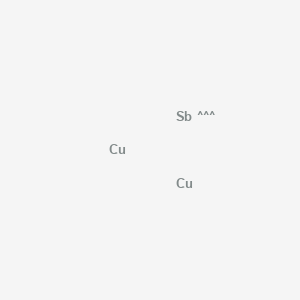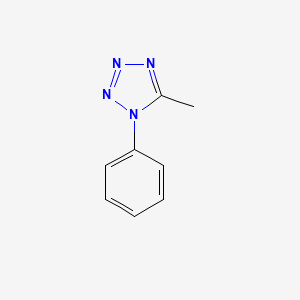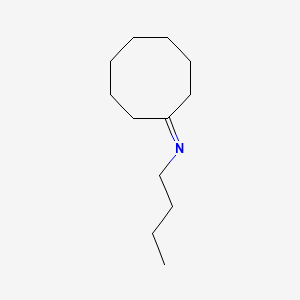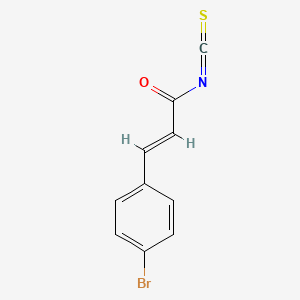
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromophenyl group attached to a prop-2-enoyl isothiocyanate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate typically involves the reaction of (E)-3-(4-bromophenyl)prop-2-enoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by another functional group.
Addition Reactions: Products include adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-chlorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-fluorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-methylphenyl)prop-2-enoyl isothiocyanate
Uniqueness
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications.
Propriétés
Numéro CAS |
22715-04-4 |
|---|---|
Formule moléculaire |
C10H6BrNOS |
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-1-8(2-5-9)3-6-10(13)12-7-14/h1-6H/b6-3+ |
Clé InChI |
BHUVZELFKQGWHE-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)N=C=S)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



